Structural and Functional Profiling of 4-Formyl-3-hydroxyphenyl Hexadecanoate: A Technical Guide
Structural and Functional Profiling of 4-Formyl-3-hydroxyphenyl Hexadecanoate: A Technical Guide
Executive Summary
In the realm of advanced materials and prodrug engineering, lipidated phenolic building blocks are indispensable. 4-Formyl-3-hydroxyphenyl hexadecanoate (CAS No. 849612-09-5) [1]—also systematically known as 4-palmitoyloxy-2-hydroxybenzaldehyde—is a highly versatile bifunctional synthon. By marrying a long hydrophobic hexadecanoate (palmitate) tail with a reactive ortho-hydroxybenzaldehyde core, this molecule serves as a critical precursor for synthesizing Schiff base liquid crystals, lipophilic prodrugs, and membrane-anchoring fluorophores.
This whitepaper provides an in-depth structural analysis, a self-validating synthetic protocol, and the mechanistic rationale behind its application in liquid crystal engineering.
Chemical Architecture & Quantitative Profile
The molecular architecture of 4-formyl-3-hydroxyphenyl hexadecanoate is defined by three distinct domains, each imparting specific physicochemical properties:
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The Hexadecanoate Tail (C15H31COO–): A 16-carbon saturated lipid chain that dominates the molecule's lipophilicity, driving van der Waals interactions critical for inducing nematic or smectic mesophases in liquid crystals [2].
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The Phenolic Core: Provides structural rigidity and pi-pi stacking capabilities.
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The Ortho-Hydroxy Aldehyde Moiety: A highly reactive electrophilic center (formyl group) paired with a hydrogen-bond-donating hydroxyl group. This specific arrangement is essential for stabilizing downstream imine (Schiff base) linkages via intramolecular hydrogen bonding.
Table 1: Physicochemical Properties Summary
| Property | Value | Structural Significance |
| IUPAC / Systematic Name | 4-Formyl-3-hydroxyphenyl hexadecanoate | Defines regiochemistry (ester at C4, OH at C3 relative to ester). |
| CAS Registry Number | 849612-09-5 | Commercial identification standard [1]. |
| Molecular Formula | C₂₃H₃₆O₄ | Highlights the high carbon-to-heteroatom ratio. |
| Molecular Weight | 376.53 g/mol | Bulkiness dictates phase transition temperatures. |
| Key Functional Groups | Ester, Phenolic OH, Aryl Aldehyde | Enables orthogonal functionalization workflows. |
Regioselective Synthesis: A Self-Validating Protocol
As an application scientist, I cannot overstate the importance of causality in reaction design . The synthesis of this compound relies on the selective O-acylation of 2,4-dihydroxybenzaldehyde.
Mechanistic Causality: Why does the hexadecanoyl chloride selectively esterify the C4-hydroxyl group and not the C2-hydroxyl group? The C2-hydroxyl group forms a highly stable, six-membered intramolecular hydrogen bond with the adjacent formyl carbonyl. This thermodynamic lock drastically reduces the nucleophilicity of the C2-oxygen. Consequently, the reaction proceeds almost exclusively at the unhindered, highly nucleophilic C4-hydroxyl position, yielding the target regiochemistry without requiring complex protecting-group strategies.
Step-by-Step Methodology
Objective: Regioselective synthesis of 4-formyl-3-hydroxyphenyl hexadecanoate via Steglich-type acylation.
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Preparation: Dissolve 10.0 mmol of 2,4-dihydroxybenzaldehyde in 50 mL of anhydrous dichloromethane (DCM) under a continuous nitrogen purge.
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Rationale: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the highly reactive acyl chloride into hexadecanoic acid.
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Base Addition: Add 12.0 mmol of anhydrous triethylamine (TEA) to the solution and cool the reaction flask to 0 °C using an ice-water bath.
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Rationale: TEA acts as an acid scavenger for the HCl byproduct, driving the equilibrium forward. Cooling suppresses non-selective acylation.
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Acylation: Introduce 10.5 mmol of hexadecanoyl chloride dropwise over 30 minutes using an addition funnel.
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Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
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Validation Checkpoint (Self-Validating System): A successful reaction is visually confirmed by the precipitation of triethylamine hydrochloride (TEA·HCl) as a dense white solid. Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2) must show the disappearance of the polar starting material ( Rf≈0.2 ) and the emergence of a highly lipophilic product spot ( Rf≈0.7 ).
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Workup & Purification: Quench the reaction with 30 mL of saturated aqueous NaHCO3 . Extract the organic layer, wash with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Recrystallize the crude residue from hot absolute ethanol to yield the pure ester as an off-white solid.
Mechanistic Applications in Materials Science
The primary industrial application of 4-formyl-3-hydroxyphenyl hexadecanoate is its use as a precursor for Schiff base liquid crystals [2, 3]. By condensing the free formyl group with various primary anilines (e.g., 4-methoxyaniline or 4-methylaniline), researchers can synthesize highly anisotropic molecules. The resulting imine bond (-C=N-) is stabilized by the adjacent C3-hydroxyl group via intramolecular hydrogen bonding, which prevents hydrolytic degradation of the liquid crystal in ambient conditions.
Synthesis workflow of 4-formyl-3-hydroxyphenyl hexadecanoate and liquid crystal engineering.
Analytical Validation & Spectroscopic Signatures
To ensure structural integrity before downstream application, the synthesized 4-formyl-3-hydroxyphenyl hexadecanoate must be rigorously validated using FT-IR and ¹H NMR spectroscopy. The presence of the long aliphatic chain alongside the highly deshielded aldehyde proton provides a distinct, easily verifiable spectroscopic fingerprint.
Table 2: Diagnostic Spectroscopic Data
| Analytical Method | Signal / Shift | Assignment | Diagnostic Value |
| FT-IR | ~1750 cm⁻¹ | C=O (Ester) | Confirms successful acylation of the phenol. |
| FT-IR | ~1650 cm⁻¹ | C=O (Aldehyde) | Confirms retention of the formyl group; shifted down due to H-bonding. |
| ¹H NMR (CDCl₃) | ~9.8 ppm (s, 1H) | -CHO proton | Validates the intact aldehyde moiety [3]. |
| ¹H NMR (CDCl₃) | ~11.5 ppm (s, 1H) | Ar-OH proton | Confirms the C3-hydroxyl remains unreacted (H-bonded) [3]. |
| ¹H NMR (CDCl₃) | 1.25–1.45 ppm (m, 24H) | -(CH₂)₁₂- chain | Quantifies the presence of the hexadecanoate lipid tail. |
| ¹H NMR (CDCl₃) | ~2.55 ppm (t, 2H) | -CH₂-COO- | Confirms the attachment of the lipid tail to the ester oxygen. |
By adhering to these strict analytical checkpoints, researchers can guarantee the purity of the synthon, thereby preventing defect propagation in the synthesis of advanced mesogenic materials.
References
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Ha, S.-T., Yeap, G.-Y., & Boey, P.-L. "4-{[(4-Methylphenyl)imino]methyl}-3-hydroxyphenyl 4-(Hexadecanoyloxy)benzoate." Molbank, 2011(3), M738. URL:[Link]
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Ha, S.-T., Yeap, G.-Y., & Boey, P.-L. "4-{[(4-Methoxyphenyl)imino]methyl}-3-hydroxyphenyl 4-(Hexadecanoyloxy)benzoate." Molbank, 2012(2), M753. URL:[Link]
